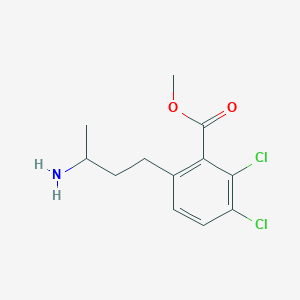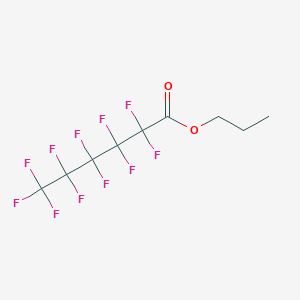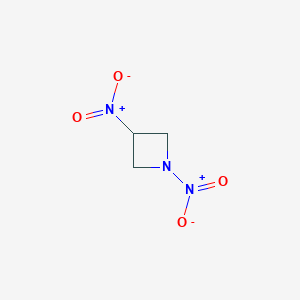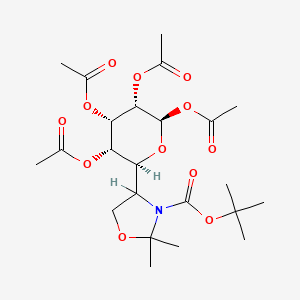
Methyl 6-(3-aminobutyl)-2,3-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(3-aminobutyl)-2,3-dichlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a dichlorinated benzene ring, and an aminobutyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(3-aminobutyl)-2,3-dichlorobenzoate typically involves the esterification of 6-(3-aminobutyl)-2,3-dichlorobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-(3-aminobutyl)-2,3-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The aminobutyl side chain can be oxidized to form corresponding amides or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Amides or nitriles.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(3-aminobutyl)-2,3-dichlorobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 6-(3-aminobutyl)-2,3-dichlorobenzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The aminobutyl side chain may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Aminopropyl)triethoxysilane: An aminosilane used in surface functionalization.
3-Aminobutanoic acid methyl ester: Used as a chemical intermediate in the synthesis of substituted piperidinones.
(3-aminobutyl)(methyl)[2-(2-methyl-1,3-benzoxazol-6-yl)ethyl]amine: Contains similar functional groups and is used in various chemical applications.
Uniqueness
Methyl 6-(3-aminobutyl)-2,3-dichlorobenzoate is unique due to the presence of both the dichlorinated benzene ring and the aminobutyl side chain. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
137654-91-2 |
|---|---|
Molekularformel |
C12H15Cl2NO2 |
Molekulargewicht |
276.16 g/mol |
IUPAC-Name |
methyl 6-(3-aminobutyl)-2,3-dichlorobenzoate |
InChI |
InChI=1S/C12H15Cl2NO2/c1-7(15)3-4-8-5-6-9(13)11(14)10(8)12(16)17-2/h5-7H,3-4,15H2,1-2H3 |
InChI-Schlüssel |
NHMTVJOEICYSPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=C(C(=C(C=C1)Cl)Cl)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[Hydroxybis(4-methylphenyl)methyl]benzoic acid](/img/structure/B14279410.png)
![Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate](/img/structure/B14279413.png)



![5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal](/img/structure/B14279428.png)



